molecular formula C8H4ClF3N2 B13840658 5-Chloro-7-(trifluoromethyl)-1H-indaZole

5-Chloro-7-(trifluoromethyl)-1H-indaZole

Cat. No.: B13840658
M. Wt: 220.58 g/mol
InChI Key: HIXRKWLFAFJYFF-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)-1H-indazole is a halogenated indazole derivative featuring a chlorine substituent at position 5 and a trifluoromethyl group at position 7. Its molecular formula is C₈H₄ClF₃N₂, with a molecular weight of 220.58 g/mol.

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)-1H-indazole

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14)

InChI Key

HIXRKWLFAFJYFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(trifluoromethyl)-1H-indaZole can be achieved through various methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. In this reaction, the starting materials are typically heated in polyphosphoric acid at temperatures ranging from 160°C to 180°C .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Fischer reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(trifluoromethyl)-1H-indaZole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1H-indaZole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it has been shown to interact with kinase hinge regions through hydrogen bonding, which can influence cell signaling pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Positions Molecular Formula Molecular Weight (g/mol) Similarity Score
5-Chloro-7-(trifluoromethyl)-1H-indazole Cl, CF₃ 5, 7 C₈H₄ClF₃N₂ 220.58 Reference
5-(Trifluoromethyl)-1H-indazole-7-carbaldehyde CF₃, CHO 5, 7 C₉H₅F₃N₂O 214.10 0.92
7-(Trifluoromethyl)-1H-indazole CF₃ 7 C₈H₅F₃N₂ 186.14 0.84
7-(Difluoromethyl)-1H-indazole CHF₂ 7 C₈H₅F₂N₂ 167.13 0.80
7-Methyl-1H-indazole-4-carbaldehyde CH₃, CHO 7, 4 C₉H₈N₂O 160.17 0.82

Key Observations :

  • Electron-Withdrawing Effects : The target compound’s dual electron-withdrawing groups (Cl and CF₃) contrast with analogs like 7-(trifluoromethyl)-1H-indazole (CF₃ only) and 7-(difluoromethyl)-1H-indazole (CHF₂), which lack the chloro substituent. These groups enhance lipophilicity and metabolic stability compared to methyl or aldehyde-containing analogs .
  • Positional Isomerism: The placement of CF₃ at position 7 (vs.
  • Functional Group Diversity : Carbaldehyde derivatives (e.g., 5-(trifluoromethyl)-1H-indazole-7-carbaldehyde ) introduce reactive aldehyde groups, enabling further synthetic modifications, whereas the target compound’s inert substituents may favor stability .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s higher molecular weight (220.58 g/mol) vs. 7-(trifluoromethyl)-1H-indazole (186.14 g/mol) reflects the added chloro substituent.
  • Stability : The CF₃ group’s strong electron-withdrawing nature may stabilize the indazole ring against oxidative degradation compared to methyl or aldehyde analogs .

Research Implications

  • Drug Discovery : The combination of Cl and CF₃ groups positions this compound as a candidate for kinase inhibition studies, leveraging trends observed in similar trifluoromethylated indazoles .
  • Material Science : Enhanced thermal stability from halogenated substituents could make it suitable for optoelectronic materials.

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